1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with a phenylacetamido group and a carboxylic acid group. It is known for its reactivity and stability, making it a valuable asset in various research and industrial applications.
Scientific Research Applications
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Preparation Methods
The synthesis of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with phenylacetamide under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylacetamide in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenylacetamido group or the carboxylic acid group is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetamido group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1-cyclopropanecarboxylic acid: This compound lacks the phenylacetamido group, making it less versatile in certain chemical reactions.
Phenylacetamide: While it shares the phenylacetamido group, it does not have the cyclopropane ring, which limits its reactivity and stability in comparison.
Cyclopropanecarboxylic acid: This compound has the cyclopropane ring but lacks the phenylacetamido group, making it less suitable for specific applications. The uniqueness of this compound lies in its combination of the cyclopropane ring and the phenylacetamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-phenylacetyl)amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(8-9-4-2-1-3-5-9)13-12(6-7-12)11(15)16/h1-5H,6-8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRZSXOEUBGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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